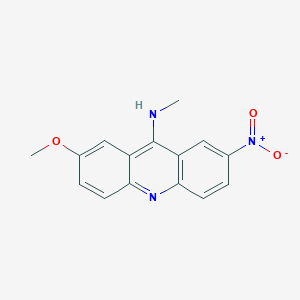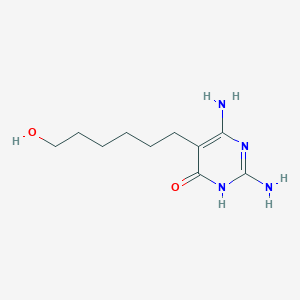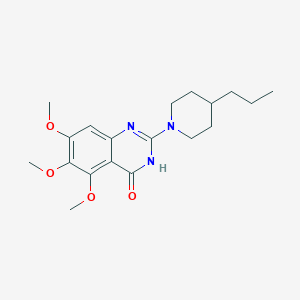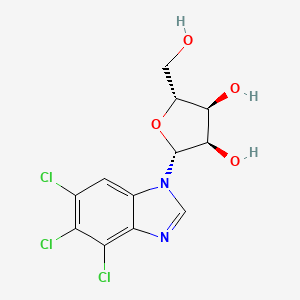
5-Butyl-3-methyl-6-propyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3-methyl-6-propyluracil: is a synthetic organic compound belonging to the uracil family. Uracil derivatives are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring substituted with butyl, methyl, and propyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methyl-6-propyluracil typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyluracil with butyl and propyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butyl-3-methyl-6-propyluracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkyl-substituted uracil derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Butyl-3-methyl-6-propyluracil is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids makes it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating diseases such as cancer and viral infections. Researchers investigate its mechanism of action and efficacy in preclinical studies.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical manufacturing processes highlights its industrial significance.
Mécanisme D'action
The mechanism of action of 5-Butyl-3-methyl-6-propyluracil involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. It may also bind to DNA or RNA, interfering with their replication and transcription. The exact pathways and molecular targets are subjects of ongoing research to elucidate its full mechanism of action.
Comparaison Avec Des Composés Similaires
- 5-Butyl-3-methyluracil
- 6-Propyluracil
- 3-Methyl-6-propyluracil
Comparison: Compared to similar compounds, 5-Butyl-3-methyl-6-propyluracil exhibits unique chemical properties due to the presence of butyl, methyl, and propyl groups These substituents influence its reactivity, solubility, and biological activity
Propriétés
Numéro CAS |
91638-13-0 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
5-butyl-3-methyl-6-propyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-4-6-8-9-10(7-5-2)13-12(16)14(3)11(9)15/h4-8H2,1-3H3,(H,13,16) |
Clé InChI |
CYGOIHRGFFGTMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(NC(=O)N(C1=O)C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
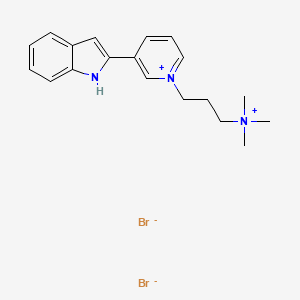
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
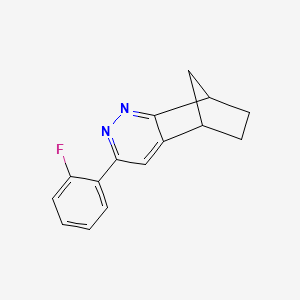
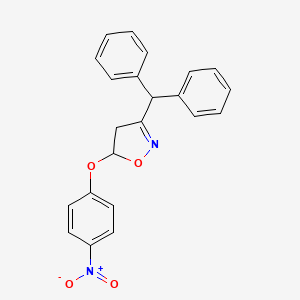
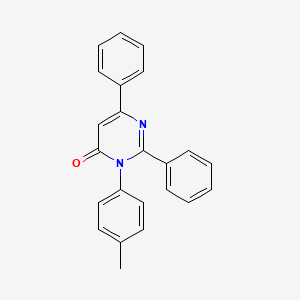
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
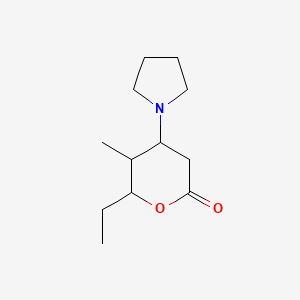
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
